5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate
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Overview
Description
5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a dioxopyrrolidinyl group and two carboxylate groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate typically involves the reaction of 2-methyl pyridine-2,5-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticonvulsant or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
Uniqueness
5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O6 |
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Molecular Weight |
278.22 g/mol |
IUPAC Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 2-O-methyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C12H10N2O6/c1-19-12(18)8-3-2-7(6-13-8)11(17)20-14-9(15)4-5-10(14)16/h2-3,6H,4-5H2,1H3 |
InChI Key |
MBDGQPWOBDQQFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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